Octadecanoic-18,18,18-d3 acid
Overview
Description
Octadecanoic-18,18,18-d3 acid: Stearic acid-18,18,18-d3 , is a deuterated form of stearic acid. It is a saturated fatty acid with the molecular formula CD3(CH2)16CO2H and a molecular weight of 287.50 g/mol . This compound is characterized by the presence of three deuterium atoms at the 18th carbon position, making it a valuable tool in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadecanoic-18,18,18-d3 acid typically involves the deuteration of stearic acid. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions generally include:
Temperature: 50-100°C
Pressure: 1-5 atm of D2 gas
Catalyst: Pd/C
The reaction proceeds as follows:
C18H36O2+3D2→CD3(CH2)16CO2H
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk hydrogenation reactors: Equipped to handle high pressures and temperatures.
Continuous flow systems: To ensure efficient and consistent production.
Purification steps: Including distillation and crystallization to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Octadecanoic-18,18,18-d3 acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or alcohols.
Reduction: Formation of alkanes or alkenes.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2).
Major Products
Oxidation: Stearone (C17H35CO) or stearic alcohol (C18H37OH).
Reduction: Octadecane (C18H38) or octadecene (C18H36).
Substitution: Halogenated stearic acids such as 18-bromo-stearic acid.
Scientific Research Applications
Octadecanoic-18,18,18-d3 acid is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace fatty acid pathways.
Medicine: Investigated for its role in drug delivery systems and lipid metabolism.
Industry: Utilized in the production of deuterated compounds for NMR spectroscopy and mass spectrometry.
Mechanism of Action
The mechanism of action of Octadecanoic-18,18,18-d3 acid involves its incorporation into biological systems where it mimics the behavior of natural stearic acid. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis. Molecular targets include:
Enzymes: Involved in fatty acid metabolism.
Cell membranes: Where it integrates and influences membrane fluidity and function.
Comparison with Similar Compounds
Octadecanoic-18,18,18-d3 acid is compared with other deuterated fatty acids such as:
Palmitic acid-16,16,16-d3: A shorter chain deuterated fatty acid.
Eicosanoic-d39 acid: A longer chain deuterated fatty acid.
Stearic-d35 acid: A fully deuterated stearic acid.
Uniqueness
Selective Deuteration: this compound is selectively deuterated at the 18th carbon, making it unique for specific studies.
Versatility: Its applications span across multiple scientific disciplines, highlighting its versatility.
Properties
IUPAC Name |
18,18,18-trideuteriooctadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQXTHQIDYTFRH-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583972 | |
Record name | (18,18,18-~2~H_3_)Octadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62163-39-7 | |
Record name | (18,18,18-~2~H_3_)Octadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 62163-39-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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